molecular formula C5H5FN2O B13708558 O-(5-Fluoro-3-pyridyl)hydroxylamine

O-(5-Fluoro-3-pyridyl)hydroxylamine

Cat. No.: B13708558
M. Wt: 128.10 g/mol
InChI Key: PSYXEFBCMKEHLS-UHFFFAOYSA-N
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Description

O-(5-Fluoro-3-pyridyl)hydroxylamine is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Fluoro-3-pyridyl)hydroxylamine typically involves the reaction of 5-fluoro-3-pyridinecarboxylic acid with hydroxylamine under specific conditions. One common method includes the use of a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature . The reaction proceeds with high yield and purity, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

O-(5-Fluoro-3-pyridyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

O-(5-Fluoro-3-pyridyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(5-Fluoro-3-pyridyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    O-(3-Pyridyl)hydroxylamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    O-(4-Fluoro-3-pyridyl)hydroxylamine: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.

    O-(5-Chloro-3-pyridyl)hydroxylamine:

Uniqueness

O-(5-Fluoro-3-pyridyl)hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

O-(5-fluoropyridin-3-yl)hydroxylamine

InChI

InChI=1S/C5H5FN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2

InChI Key

PSYXEFBCMKEHLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)ON

Origin of Product

United States

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